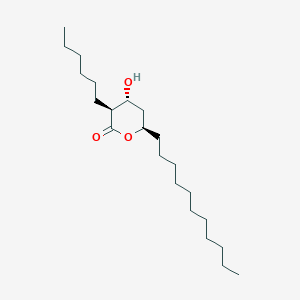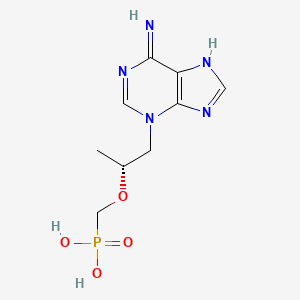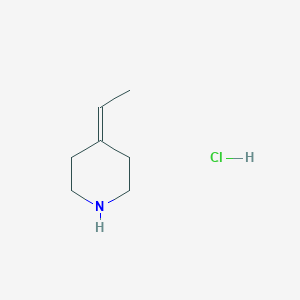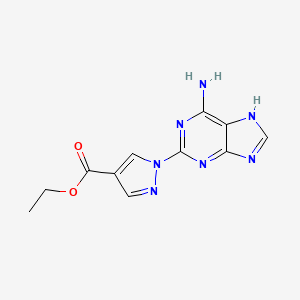
(3S,4R,6R)-3-hexyl-4-hydroxy-6-undecyloxan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R,6R)-3-hexyl-4-hydroxy-6-undecyloxan-2-one is a complex organic compound with a unique structure characterized by multiple stereocenters. This compound belongs to the class of oxanones, which are cyclic ethers containing a ketone functional group. The presence of both hydrophobic alkyl chains and a hydrophilic hydroxy group makes this compound interesting for various applications in chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,6R)-3-hexyl-4-hydroxy-6-undecyloxan-2-one typically involves multi-step organic reactions. One common approach is the stereoselective reduction of a precursor molecule, followed by cyclization to form the oxanone ring. The reaction conditions often require the use of chiral catalysts to ensure the correct stereochemistry at the three stereocenters.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4R,6R)-3-hexyl-4-hydroxy-6-undecyloxan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or carboxylic acid, while reduction of the ketone group can produce an alcohol.
Applications De Recherche Scientifique
(3S,4R,6R)-3-hexyl-4-hydroxy-6-undecyloxan-2-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme-substrate interactions.
Industry: It can be used in the production of specialty chemicals and materials with tailored properties.
Mécanisme D'action
The mechanism by which (3S,4R,6R)-3-hexyl-4-hydroxy-6-undecyloxan-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved are determined by the compound’s structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S,4R,6R)-3-hexyl-4-hydroxy-6-undecyltetrahydro-2H-pyran-2-one
- (3S,4R,6R,7R)-4,6-diethyl-3,4,7-trimethylnonane
Uniqueness
What sets (3S,4R,6R)-3-hexyl-4-hydroxy-6-undecyloxan-2-one apart from similar compounds is its specific stereochemistry and the presence of both hydrophobic and hydrophilic groups. This unique combination of features makes it particularly versatile for various applications in research and industry.
Propriétés
Numéro CAS |
160549-09-7 |
|---|---|
Formule moléculaire |
C22H42O3 |
Poids moléculaire |
354.6 g/mol |
Nom IUPAC |
(3S,4R,6R)-3-hexyl-4-hydroxy-6-undecyloxan-2-one |
InChI |
InChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19-18-21(23)20(22(24)25-19)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3/t19-,20+,21-/m1/s1 |
Clé InChI |
LRXRIVSWHMVULO-QHAWAJNXSA-N |
SMILES isomérique |
CCCCCCCCCCC[C@@H]1C[C@H]([C@@H](C(=O)O1)CCCCCC)O |
SMILES canonique |
CCCCCCCCCCCC1CC(C(C(=O)O1)CCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate](/img/structure/B13434479.png)
![4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide](/img/structure/B13434483.png)
![methyl (2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]oxolane-2-carboxylate](/img/structure/B13434487.png)

![tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate](/img/structure/B13434493.png)
![5-[(4-Bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole](/img/structure/B13434502.png)




